Bromo(3-methylbuta-1,2-dien-1-yl)mercury
Description
Bromo(3-methylbuta-1,2-dien-1-yl)mercury is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a 3-methylbuta-1,2-dien-1-yl substituent. The latter is an allene group (a conjugated diene system) with a methyl branch at the third carbon. This structure imparts unique electronic and steric properties, distinguishing it from other mercury compounds. Such compounds are typically studied for their synthetic utility in organic transformations and their physicochemical behavior under varying conditions .
Properties
CAS No. |
92356-58-6 |
|---|---|
Molecular Formula |
C5H7BrHg |
Molecular Weight |
347.60 g/mol |
InChI |
InChI=1S/C5H7.BrH.Hg/c1-4-5(2)3;;/h1H,2-3H3;1H;/q;;+1/p-1 |
InChI Key |
HVHKOTDKBDFHDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C=C[Hg]Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(3-methylbuta-1,2-dien-1-yl)mercury typically involves the reaction of mercury(II) bromide with 3-methylbuta-1,2-diene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bromo(3-methylbuta-1,2-dien-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into mercury metal and other organic products.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield mercury oxides, while substitution reactions can produce various halogenated organic compounds.
Scientific Research Applications
Bromo(3-methylbuta-1,2-dien-1-yl)mercury has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bromo(3-methylbuta-1,2-dien-1-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Allenyl vs. Vinyl Substituents
- Bromo(ethenyl)mercury ([16188-37-7]): Contains a simple vinyl (ethenyl) group. The absence of conjugation beyond a single double bond reduces electronic delocalization, leading to lower reactivity in cycloaddition or polymerization reactions compared to the allene-based compound .
- This compound : The conjugated diene system allows for extended π-orbital overlap, increasing susceptibility to electrophilic or radical attacks. This structural feature may also predispose the compound to explosive decomposition under thermal stress, as observed in other bromomercury analogues .
Allenyl vs. Aromatic Substituents
- Bromo(phenyl)mercury ([1192-89-8]): The aromatic ring stabilizes the mercury center through resonance effects, reducing electrophilicity and enhancing thermal stability. This contrasts with the electron-rich allene group in the target compound, which likely increases its Lewis acidity and reactivity .
- Bromo(thiophen-2-yl)mercury ([88011-26-1]): The heteroaromatic thiophene group introduces sulfur’s electron-donating effects, further moderating reactivity compared to the allene system.
Electron-Withdrawing Substituents
- Bromo(trifluoromethyl)mercury ([421-09-0]): The trifluoromethyl group’s strong electron-withdrawing nature stabilizes the mercury center, reducing its electrophilicity and making the compound less prone to decomposition. This contrasts sharply with the electron-donating allene group in the target compound .
Reactivity and Stability
Thermal and Impact Sensitivity
This compound is hypothesized to exhibit heightened thermal and mechanical sensitivity due to the strained allene system. This aligns with observations of bromo-mercury analogues (e.g., bromo(trichloromethyl)mercury, [20464-26-0]) detonating upon heating or impact . In contrast, compounds with saturated or aromatic substituents, such as bromo(hexyl)mercury ([18431-36-2]) or bromo(phenyl)mercury, demonstrate greater stability under similar conditions .
Solubility and Polar Interactions
The allene group’s nonpolar nature may reduce solubility in polar solvents compared to derivatives with functionalized substituents. For example:
- Bromo(2-methoxy-2-oxoethyl)mercury ([19757-78-9]): The ester group enhances solubility in polar aprotic solvents like acetone or DMF.
- This compound: Likely exhibits preferential solubility in nonpolar solvents (e.g., benzene or hexane) due to its hydrocarbon-dominated structure.
Data Table: Key Comparisons
Research Findings and Implications
Toxicity and Environmental Impact
This contrasts with well-studied derivatives like bromo(methyl)mercury ([506-83-2]), where neurotoxic effects are well-documented.
Gaps in Literature
Existing studies on bromomercury compounds focus predominantly on aryl and alkyl derivatives. The unique electronic and steric properties of allene-containing analogues like this compound remain underexplored, highlighting a need for targeted experimental and computational investigations .
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